molecular formula C20H24N2O2 B2356761 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 898432-51-4

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2356761
CAS RN: 898432-51-4
M. Wt: 324.424
InChI Key: VIVPKWMVEDKLFS-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives similar to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide, specifically N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, have been designed and synthesized for their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against several cancer cell lines including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cells (HeLa), and human colorectal cancer (SW480), while exhibiting low toxicity against normal cells. This suggests their potential efficacy as EGFR inhibitors, with one compound in particular showing the most potent anticancer activity after further exploration of its binding interaction with EGFR through molecular docking (Lan et al., 2017).

Molecular Docking and Synthesis Studies

Another study focused on the synthesis and molecular docking studies of compounds with a furan component, revealing their potential activity against mycobacterium tuberculosis, bacterial, and cancer proteins. This research underscores the importance of furan derivatives in the development of novel therapeutics targeting various diseases, including tuberculosis and cancer (Nishtala & Basavoju, 2018).

Synthesis and Properties

Research into the synthesis of derivatives of new condensed systems incorporating furan and indole components, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, reveals the versatility of furan derivatives in synthesizing novel heterocyclic compounds. These studies contribute to the expansion of available chemical entities for further pharmacological evaluation (Arsen'eva & Arsen'ev, 2008).

Antimicrobial and Anti-tubercular Agents

A series of tetrahydropyrimidine–isatin hybrids, including furan derivatives, were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities. These findings highlight the potential of furan derivatives in the development of new antimicrobial and anti-tubercular agents, addressing the need for novel treatments in the face of growing resistance to existing drugs (Akhaja & Raval, 2012).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in one or more of these activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPKWMVEDKLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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